molecular formula C15H11BrN2S B1596894 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine CAS No. 676348-26-8

4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine

Cat. No. B1596894
M. Wt: 331.2 g/mol
InChI Key: LOWLBQYVCRNFPN-UHFFFAOYSA-N
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Description

4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine is a chemical compound with the molecular formula C15H11BrN2S and a molecular weight of 331.23 . It is used in biochemical research .


Synthesis Analysis

A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these synthesized compounds were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structure of 4-(4-bromophenyl)-thiazol-2-ylamine was confirmed by physicochemical and spectral characteristics . The compound has a solid physical state, with a predicted melting point of 197.37° C, a boiling point of 528.4° C at 760 mmHg, a density of 1.5 g/cm3, and a refractive index of n20D 1.68 .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method . They were also evaluated for their anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .


Physical And Chemical Properties Analysis

4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine is a solid substance with a predicted melting point of 197.37° C, a boiling point of 528.4° C at 760 mmHg, a density of 1.5 g/cm3, and a refractive index of n20D 1.68 .

properties

IUPAC Name

4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-13-7-5-11(6-8-13)10-1-3-12(4-2-10)14-9-19-15(17)18-14/h1-9H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWLBQYVCRNFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373586
Record name 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine

CAS RN

676348-26-8
Record name 4-(4′-Bromo[1,1′-biphenyl]-4-yl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-26-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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